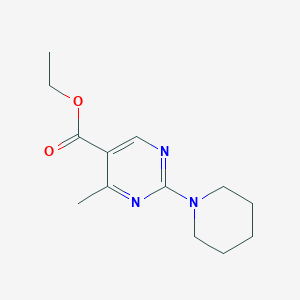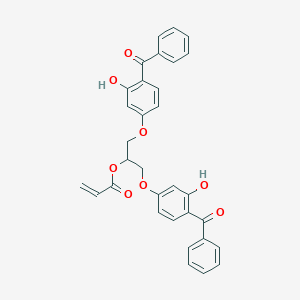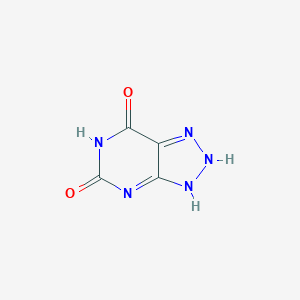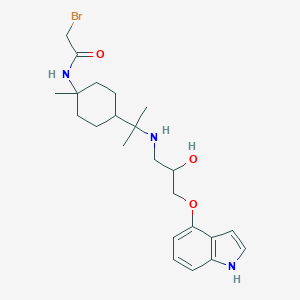![molecular formula C15H19ClO4 B011939 2-[6-(4-Chlorophenoxy)hexyl]oxirane-2-carboxylic acid CAS No. 104699-06-1](/img/structure/B11939.png)
2-[6-(4-Chlorophenoxy)hexyl]oxirane-2-carboxylic acid
Overview
Description
2-[6-(4-Chlorophenoxy)hexyl]oxirane-2-carboxylic acid (CHOC) is a synthetic compound that has been extensively studied for its potential use in scientific research. CHOC is a member of the oxirane family of compounds, which are known for their ability to interact with biological systems in a variety of ways. In
Mechanism Of Action
The mechanism of action of 2-[6-(4-Chlorophenoxy)hexyl]oxirane-2-carboxylic acid is not fully understood, but it is thought to involve the modulation of cellular signaling pathways. Specifically, 2-[6-(4-Chlorophenoxy)hexyl]oxirane-2-carboxylic acid has been shown to interact with and modulate the activity of a number of proteins involved in these pathways, including PKC and PLA2. By modulating the activity of these proteins, 2-[6-(4-Chlorophenoxy)hexyl]oxirane-2-carboxylic acid may be able to alter the behavior of cells and tissues in a variety of ways.
Biochemical And Physiological Effects
Studies have shown that 2-[6-(4-Chlorophenoxy)hexyl]oxirane-2-carboxylic acid has a number of biochemical and physiological effects. For example, 2-[6-(4-Chlorophenoxy)hexyl]oxirane-2-carboxylic acid has been shown to inhibit the activity of PLA2, an enzyme that is involved in the production of inflammatory mediators. This suggests that 2-[6-(4-Chlorophenoxy)hexyl]oxirane-2-carboxylic acid may have anti-inflammatory properties. Additionally, 2-[6-(4-Chlorophenoxy)hexyl]oxirane-2-carboxylic acid has been shown to induce apoptosis (programmed cell death) in cancer cells, suggesting that it may have anti-cancer properties.
Advantages And Limitations For Lab Experiments
One advantage of using 2-[6-(4-Chlorophenoxy)hexyl]oxirane-2-carboxylic acid in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized in large quantities. Additionally, 2-[6-(4-Chlorophenoxy)hexyl]oxirane-2-carboxylic acid has been extensively studied, which means that there is a wealth of information available on its properties and potential applications.
One limitation of using 2-[6-(4-Chlorophenoxy)hexyl]oxirane-2-carboxylic acid in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to predict how it will behave in different experimental settings. Additionally, 2-[6-(4-Chlorophenoxy)hexyl]oxirane-2-carboxylic acid has not been extensively studied in humans, which means that its safety and efficacy in a clinical setting are not well established.
Future Directions
There are a number of future directions for research on 2-[6-(4-Chlorophenoxy)hexyl]oxirane-2-carboxylic acid. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases. Studies have shown that 2-[6-(4-Chlorophenoxy)hexyl]oxirane-2-carboxylic acid has neuroprotective effects, and further research could explore its potential as a treatment for diseases such as Alzheimer's and Parkinson's.
Another area of interest is 2-[6-(4-Chlorophenoxy)hexyl]oxirane-2-carboxylic acid's potential as a tool for studying cellular signaling pathways. By further elucidating its mechanism of action, researchers could gain a deeper understanding of the complex processes that govern cellular behavior.
Finally, researchers could explore the potential of 2-[6-(4-Chlorophenoxy)hexyl]oxirane-2-carboxylic acid as a starting point for the development of new drugs. Its anti-inflammatory and anti-cancer properties make it a promising candidate for the development of new therapies.
Synthesis Methods
The synthesis of 2-[6-(4-Chlorophenoxy)hexyl]oxirane-2-carboxylic acid involves the reaction of 4-chlorophenol with 6-bromohexanol in the presence of a base catalyst to form 6-(4-chlorophenoxy)hexanol. This intermediate is then reacted with epichlorohydrin in the presence of a base catalyst to form 2-[6-(4-Chlorophenoxy)hexyl]oxirane-2-carboxylic acid. The final product is purified through a series of steps, including distillation and recrystallization.
Scientific Research Applications
2-[6-(4-Chlorophenoxy)hexyl]oxirane-2-carboxylic acid has been studied for its potential use in a variety of scientific research applications. One area of interest is its potential as a tool for studying cellular signaling pathways. 2-[6-(4-Chlorophenoxy)hexyl]oxirane-2-carboxylic acid has been shown to interact with a number of proteins involved in these pathways, including protein kinase C (PKC) and phospholipase A2 (PLA2). By modulating the activity of these proteins, 2-[6-(4-Chlorophenoxy)hexyl]oxirane-2-carboxylic acid may be able to shed light on the mechanisms underlying a variety of cellular processes.
Another area of interest is 2-[6-(4-Chlorophenoxy)hexyl]oxirane-2-carboxylic acid's potential as a therapeutic agent. Studies have shown that 2-[6-(4-Chlorophenoxy)hexyl]oxirane-2-carboxylic acid has anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs. Additionally, 2-[6-(4-Chlorophenoxy)hexyl]oxirane-2-carboxylic acid has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClO4/c16-12-5-7-13(8-6-12)19-10-4-2-1-3-9-15(11-20-15)14(17)18/h5-8H,1-4,9-11H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWSIRTXVYBEURF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)(CCCCCCOC2=CC=C(C=C2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClO4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10909136 | |
| Record name | 2-[6-(4-Chlorophenoxy)hexyl]oxirane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10909136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.76 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-(4-Chlorophenoxy)hexyl)oxirane-2-carboxylic acid | |
CAS RN |
104699-06-1 | |
| Record name | 2-(6-(4-Chlorophenoxy)hexyl)oxirane-2-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104699061 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[6-(4-Chlorophenoxy)hexyl]oxirane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10909136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



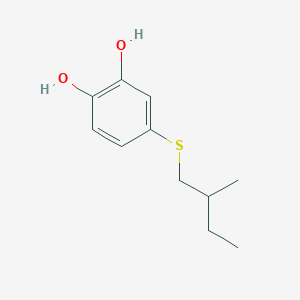

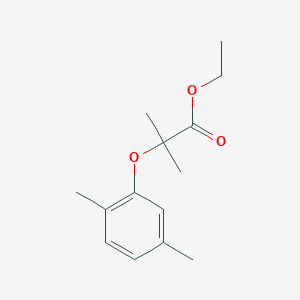
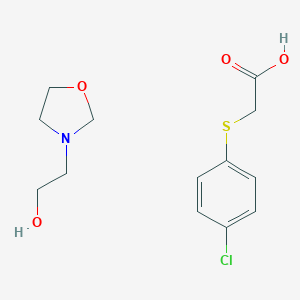
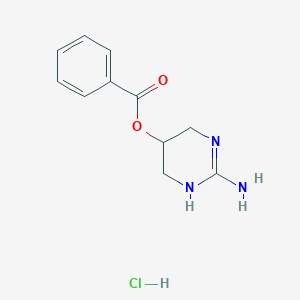
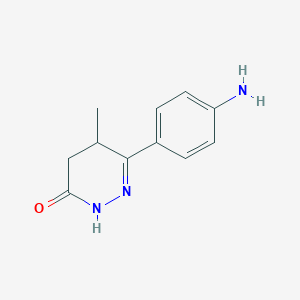
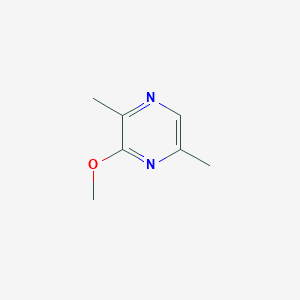

![[[(9aS)-5,6-Dichloro-2,3,9,9a-tetrahydro-3-oxo-9a-propyl-1H-fluoren-7-yl]oxy]acetic acid](/img/structure/B11875.png)
